

Physical and chemical properties of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

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Compound of Interest

Compound Name: (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

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An In-depth Technical Guide to (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**, a key chiral intermediate in the synthesis of complex pharmaceutical agents. It details the compound's physical and chemical properties, spectral characteristics, and established experimental protocols for its synthesis. Furthermore, this guide discusses its significant role as a chiral building block in drug discovery and development, supported by workflow diagrams and conceptual pathway illustrations to provide a thorough understanding for research and development professionals.

Introduction

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.^[1] Its structural framework, featuring a chiral center at the 3-position of the piperidine ring and a stable benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, makes it a valuable and versatile starting material for the enantioselective synthesis of various bioactive molecules.^{[1][2]} The piperidine scaffold is a common motif in many natural products and approved drugs, and the specific (S)-stereochemistry at the hydroxylated carbon is often crucial for target binding and

pharmacological efficacy.^{[2][3]} This guide aims to consolidate the known physical, chemical, and spectroscopic data of this compound, along with practical experimental methodologies, to serve as a key resource for professionals in drug development and organic synthesis.

Chemical and Physical Properties

The fundamental properties of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate** are summarized below. Data has been aggregated from various chemical suppliers and databases.

Table 1: Identifiers and General Properties

Identifier	Value
Product Name	(S)-Benzyl 3-hydroxypiperidine-1-carboxylate ^[1]
IUPAC Name	benzyl (3S)-3-hydroxypiperidine-1-carboxylate ^{[1][4]}
CAS Number	94944-69-1 ^{[1][4][5]}
Molecular Formula	C ₁₃ H ₁₇ NO ₃ ^{[1][4][5]}
Molecular Weight	235.28 g/mol ^{[1][4][5]}
Canonical SMILES	C1CC--INVALID-LINK--O ^[1]
InChI Key	NDGWBAFATMSBHZ-LBPRGKRZSA-N ^[1]

Table 2: Physical Properties

Property	Value
Appearance	Colorless to yellow liquid or solid ^[2]
Boiling Point	~196 °C (literature for racemic mixture) ^[6]
Storage Temperature	Room temperature or 0-8°C for long-term storage ^{[2][5]}
Purity	Typically ≥97% or ≥98% ^[5]

Table 3: Computed Properties

Property	Value	Source
XLogP3	1.5	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4][5]
Hydrogen Bond Acceptor Count	3	PubChem[4][5]
Rotatable Bond Count	2	PubChem[5]
Topological Polar Surface Area	49.8 Å ²	PubChem[4]

Spectral Data Analysis

Spectroscopic data is critical for the structural confirmation and purity assessment of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**.

- **Mass Spectrometry (MS):** Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 235. A characteristic fragmentation pattern involves the loss of the benzyl group (m/z 91), resulting in a significant fragment at m/z 144.[1]
- **Infrared (IR) Spectroscopy:** The IR spectrum shows characteristic absorption bands that correspond to the functional groups present. A broad absorption band is typically observed in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretch of the carbamate group appears as a strong band around 1680-1700 cm⁻¹.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While a specific high-resolution spectrum for this exact compound is not publicly available, expected chemical shifts (in CDCl₃) can be predicted based on its structure and data from similar compounds.
 - ¹H NMR: Protons of the benzyl group (C₆H₅) are expected to appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (-CH₂-) would likely show a singlet around δ 5.1 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would be found between δ 3.5-4.0 ppm. The various methylene protons of the piperidine ring would appear as complex multiplets in the δ 1.4-3.8 ppm range. The hydroxyl proton (-OH) would present as a broad singlet, the position of which is concentration-dependent.

- ^{13}C NMR: The carbonyl carbon of the carbamate is expected around δ 155 ppm. The carbons of the aromatic ring would appear between δ 127-137 ppm. The benzylic carbon is expected around δ 67 ppm, and the carbon bearing the hydroxyl group ($-\text{CH}(\text{OH})-$) would be found near δ 65-70 ppm. The remaining piperidine ring carbons would be in the δ 20-50 ppm range.

Experimental Protocols

The synthesis of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate** typically involves the protection of the nitrogen atom of a chiral 3-hydroxypiperidine precursor.

Synthesis via N-Protection of (S)-3-Hydroxypiperidine

This method involves the direct protection of commercially available (S)-3-hydroxypiperidine.

Materials:

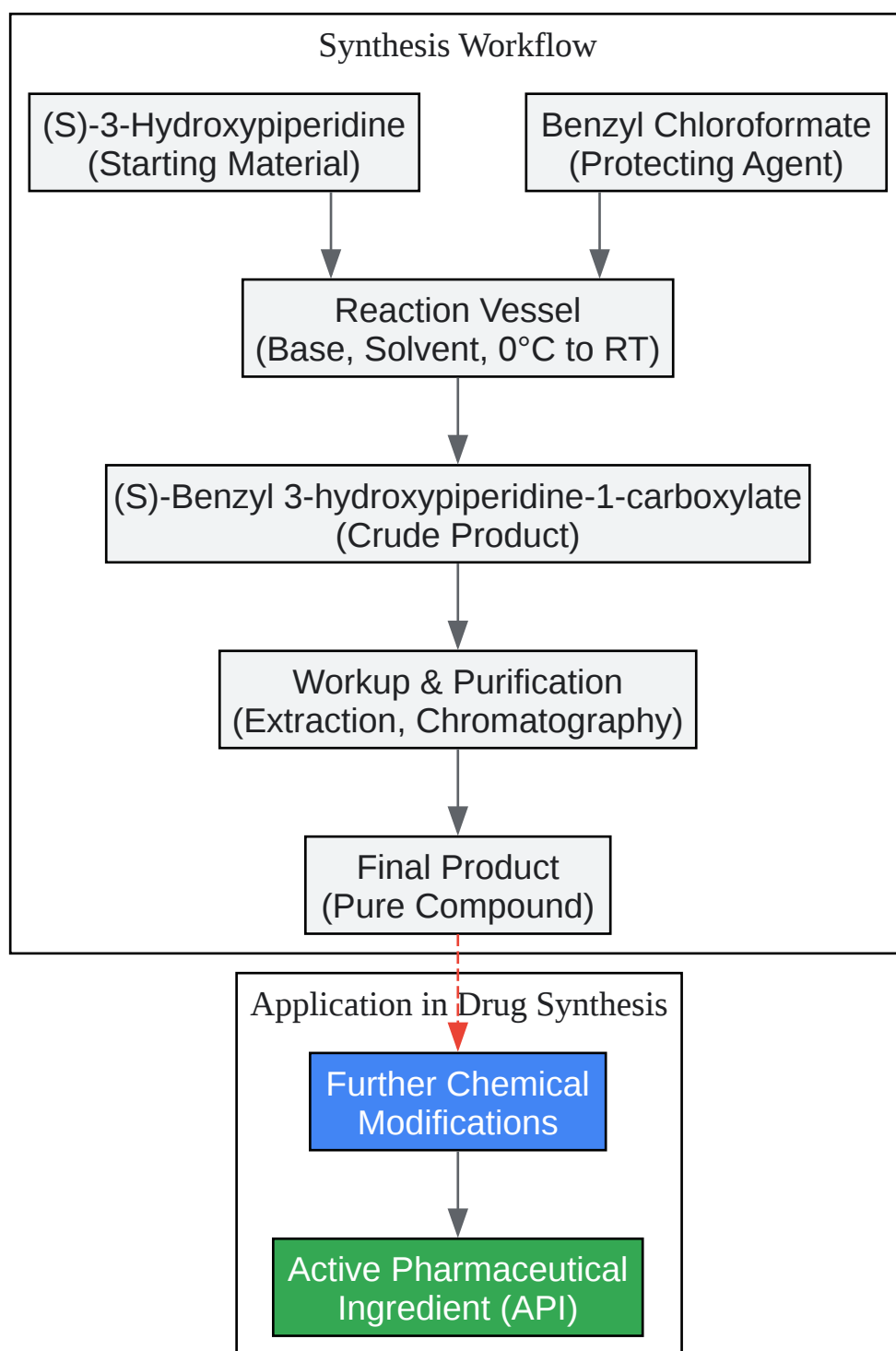
- (S)-3-Hydroxypiperidine
- Benzyl chloroformate (Cbz-Cl)
- A suitable base (e.g., triethylamine (TEA), sodium carbonate)
- A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
- Water
- Brine
- Magnesium sulfate (MgSO_4)

Procedure:

- Dissolve (S)-3-hydroxypiperidine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
- Add the base (e.g., triethylamine, 1.2 eq) to the solution.

- Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains low.
- Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extract the aqueous layer with the organic solvent (e.g., DCM).
- Combine the organic layers and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel to yield the pure **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**.

The general workflow for the synthesis and its subsequent use is visualized below.



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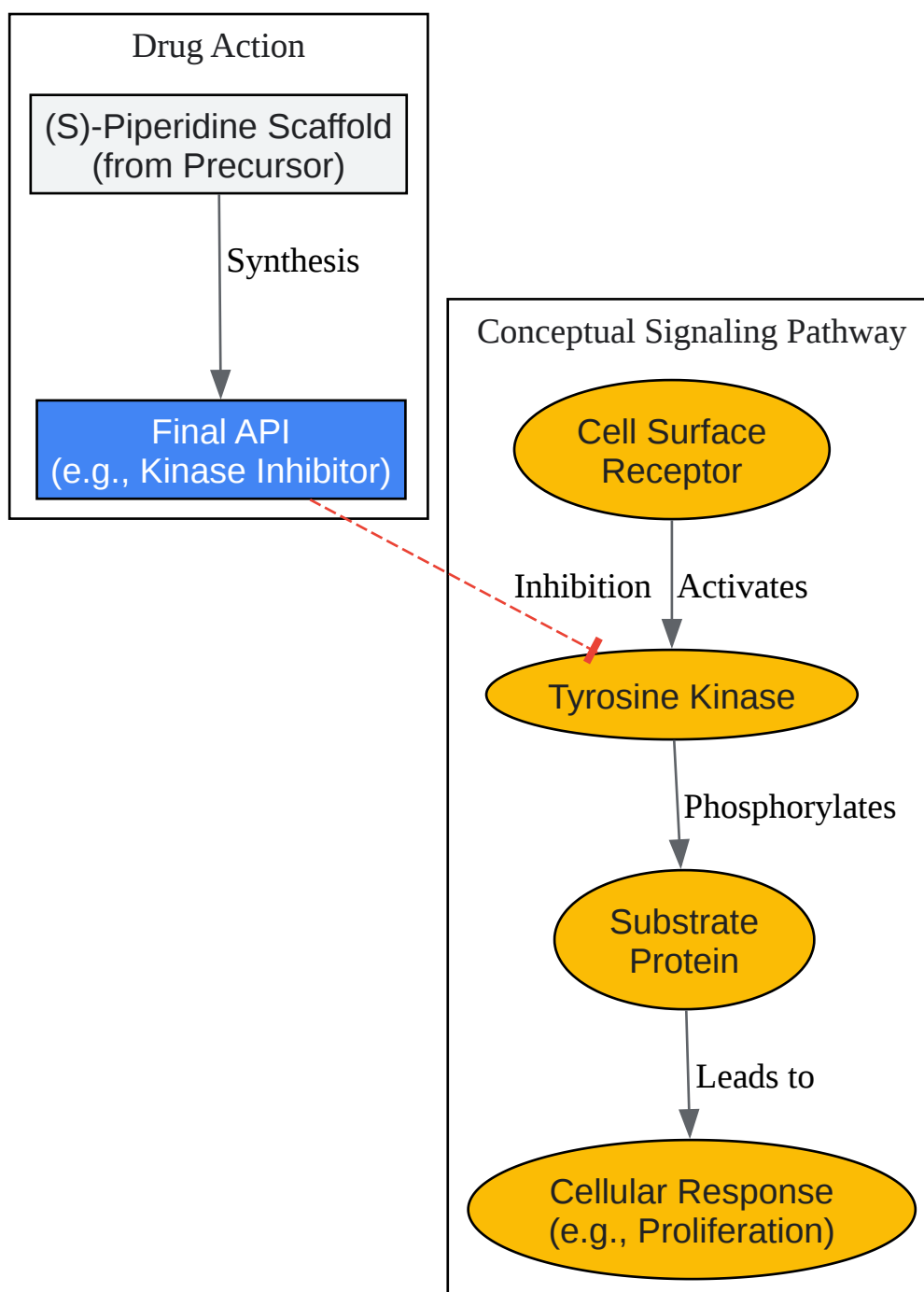
Synthesis and Application Workflow.

Applications in Research and Drug Development

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is not typically a pharmacologically active agent itself but serves as a high-value intermediate.^[1] Its utility stems from its defined stereochemistry and the presence of two distinct functional groups that can be selectively manipulated.

- **Chiral Scaffolding:** The compound is a quintessential chiral building block.^[1] The stereocenter is preserved and used to construct more complex chiral molecules, which is fundamental in modern drug design where enantiomeric purity is a regulatory and efficacy requirement.^[2]
- **Precursor for Bioactive Molecules:** It is a key intermediate in the synthesis of a wide range of pharmaceutical agents, including those targeting neurological disorders.^[2] For example, a related precursor, (S)-1-Boc-3-hydroxypiperidine, is a crucial intermediate for the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, used in cancer therapy.^{[3][7]} The Cbz-protected variant serves a similar role in synthetic routes where this specific protecting group is preferred.
- **Functional Group Manipulation:** The hydroxyl group can be further functionalized through oxidation, substitution (e.g., conversion to an amine or halide), or etherification. The Cbz protecting group is stable under many reaction conditions but can be readily removed via catalytic hydrogenation to liberate the secondary amine for further modification.

The conceptual role of a molecule derived from this scaffold in a biological pathway is illustrated below.



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Conceptual Inhibition of a Kinase Pathway.

Safety and Handling

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For the racemic and related compounds, hazard statements indicate potential for skin, eye, and respiratory irritation.[8] It is recommended to store the compound at room temperature in a tightly sealed container.[5] Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed hazard and handling information.

Conclusion

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a cornerstone chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the synthesis of complex and stereospecific drug candidates. This guide has consolidated its key chemical, physical, and spectral properties, along with a standard synthesis protocol, to aid researchers in its effective utilization in drug discovery and development programs.

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